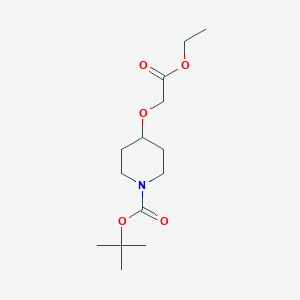

1-Boc-4-ethoxycarbonylmethoxypiperidine

概要

説明

1-Boc-4-ethoxycarbonylmethoxypiperidine: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions:

1-Boc-4-ethoxycarbonylmethoxypiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent esterification. The general synthetic route involves the following steps:

Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride to form 1-Boc-piperidine.

Esterification: The protected piperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions and ensure consistency.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions:

1-Boc-4-ethoxycarbonylmethoxypiperidine undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Deprotection: Trifluoroacetic acid or other strong acids.

Substitution: Nucleophiles such as alkyl halides or amines.

Major Products:

- **Substitution

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine.

生物活性

1-Boc-4-ethoxycarbonylmethoxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an ethoxycarbonylmethoxy substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H19NO4

- Molecular Weight : 251.29 g/mol

The presence of the Boc group enhances the compound's stability and solubility, while the ethoxycarbonyl and methoxy groups may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated, demonstrating effectiveness comparable to established antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Data Table: Biological Activity Summary

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against various pathogens.

- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

-

Cancer Cell Line Study :

- Objective : To assess the anticancer effects on human breast cancer cells (MCF-7).

- Findings : Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating potential as a chemotherapeutic agent.

-

Enzyme Inhibition Assay :

- Objective : To identify enzyme targets affected by the compound.

- Findings : The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties alongside its anticancer activity.

科学的研究の応用

Medicinal Chemistry

Role as an Intermediate:

1-Boc-4-ethoxycarbonylmethoxypiperidine serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structural features allow for the development of molecules targeting various biological pathways, particularly those related to the central nervous system (CNS) disorders.

Case Studies:

- Synthesis of CNS Active Compounds: Research has demonstrated its application in synthesizing compounds that interact with neurotransmitter receptors, which are vital in developing treatments for psychiatric and neurological conditions. For instance, derivatives of this compound have shown potential in modulating serotonin and dopamine receptors, critical targets in antidepressant and antipsychotic drug development.

Green Chemistry

BOC Protection of Amines:

The compound is extensively used for the BOC protection of amines, which is a fundamental step in organic synthesis. This method is notable for its eco-friendly approach, utilizing catalyst-free conditions and mild reaction parameters.

Experimental Procedures:

- The BOC protection process involves reacting amines with this compound under solvent-free conditions. The products are typically analyzed using NMR spectroscopy and IR spectroscopy to confirm the successful formation of protected amines.

Outcomes:

This method has shown almost quantitative yields for a variety of amines, amino acids, and amino alcohols, highlighting its efficiency and sustainability as compared to traditional methods that often require hazardous solvents.

Agrochemicals

Synthesis of Agrochemical Intermediates:

The compound also finds applications in the synthesis of agrochemicals. It acts as an intermediate for creating herbicides and pesticides that are essential for modern agriculture.

Research Insights:

Studies have indicated that derivatives synthesized from this compound exhibit enhanced biological activity against pests while maintaining lower toxicity profiles for non-target organisms. This aligns with the growing demand for safer agricultural chemicals.

Material Science

Development of Novel Materials:

In material science, this compound can be utilized to create materials with specific electronic or optical properties.

Applications:

- The compound can be incorporated into polymer matrices to enhance their performance characteristics, such as thermal stability and mechanical strength. Research has focused on its potential use in developing smart materials that respond to environmental stimuli.

特性

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANMNWDTQXBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441189 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189889-45-0 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。